molecular formula C17H18F2N6O2 B12405083 2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid

2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid

Cat. No.: B12405083
M. Wt: 376.4 g/mol
InChI Key: FWEPEQCPHBWQRU-UHFFFAOYSA-N
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Description

2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with fluorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the tert-butyl group: This is often done using tert-butyl bromoacetate in the presence of a base like potassium carbonate.

    Coupling reactions: The final step involves coupling the fluorinated pyrrolo[2,3-b]pyridine with the pyrimidine derivative under conditions such as palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.

Scientific Research Applications

2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: It can be explored for its potential in creating new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
  • tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate

Uniqueness

2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid is unique due to its dual fluorination and the presence of both pyrrolo[2,3-b]pyridine and pyrimidine moieties. This combination enhances its potential interactions with biological targets and its versatility in synthetic applications.

Properties

Molecular Formula

C17H18F2N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid

InChI

InChI=1S/C17H18F2N6O2/c1-17(2,3)25(8-13(26)27)24-16-12(19)7-22-15(23-16)11-6-21-14-10(11)4-9(18)5-20-14/h4-7H,8H2,1-3H3,(H,20,21)(H,26,27)(H,22,23,24)

InChI Key

FWEPEQCPHBWQRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(=O)O)NC1=NC(=NC=C1F)C2=CNC3=C2C=C(C=N3)F

Origin of Product

United States

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